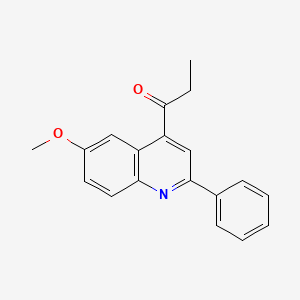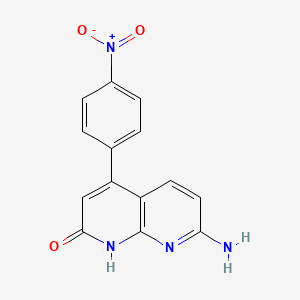
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core substituted with an amino group at position 7 and a nitrophenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminonicotinic acid under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired naphthyridine derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new ligands for coordination chemistry.
Biology and Medicine
This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains. It is also being investigated for its anticancer properties, as it can interfere with cellular processes in cancer cells.
Industry
In the material science industry, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for use in organic electronics as a component of organic semiconductors.
Mechanism of Action
The mechanism of action of 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one varies depending on its application. In antimicrobial activity, it likely disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzylamine: Similar in having a nitro group attached to an aromatic ring but lacks the naphthyridine core.
7-Amino-4-methylcoumarin: Shares the amino group at position 7 but has a coumarin core instead of naphthyridine.
2-Nitrobenzylamine: Contains a nitro group on a benzylamine structure but differs in the position and core structure.
Uniqueness
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds and in various scientific research applications.
Properties
CAS No. |
53734-90-0 |
|---|---|
Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
7-amino-4-(4-nitrophenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N4O3/c15-12-6-5-10-11(7-13(19)17-14(10)16-12)8-1-3-9(4-2-8)18(20)21/h1-7H,(H3,15,16,17,19) |
InChI Key |
GJZFWJGMXGQTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC3=C2C=CC(=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



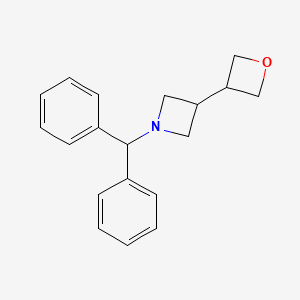
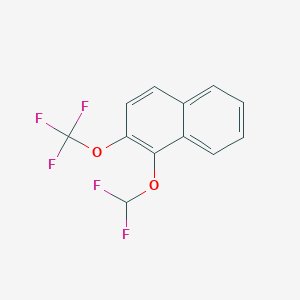
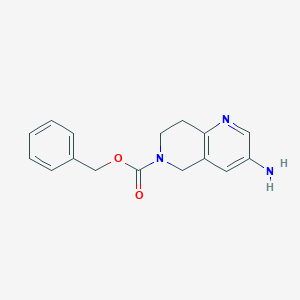
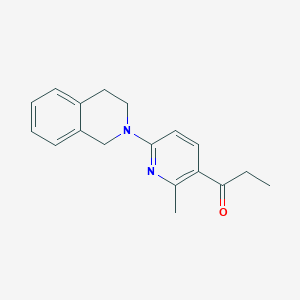


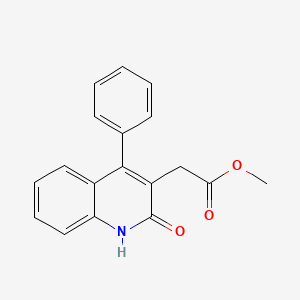
![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)
